

# Application Note: Tetra-sulfo-Cy7 DBCO for Live Cell Labeling

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## Compound of Interest

Compound Name: Tetra-sulfo-Cy7 DBCO

Cat. No.: B15552593

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has become a vital tool for bio-conjugation, allowing for the specific labeling of biomolecules in living systems without the cytotoxicity associated with copper catalysts. This protocol details the use of **Tetra-sulfo-Cy7 DBCO**, a bright, water-soluble, and near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group.

The workflow involves a two-step process. First, cells are metabolically labeled by introducing an azide-modified monosaccharide (e.g., N-azidoacetylmannosamine, Ac4ManNAz) into their culture medium. The cells process this sugar analog and incorporate the azide groups into cell surface glycans. In the second step, the **Tetra-sulfo-Cy7 DBCO** is added. The DBCO moiety selectively and covalently reacts with the azide groups on the cell surface, resulting in stable and specific fluorescent labeling. This method is highly efficient and biocompatible, making it ideal for applications such as cell tracking, migration studies, and high-content imaging.

## Experimental Protocols

### Metabolic Labeling of Live Cells with Azide Sugars

This protocol is optimized for a 6-well plate format. Adjust volumes accordingly for other formats.

**Materials:**

- Mammalian cells of choice (e.g., HeLa, Jurkat)
- Complete cell culture medium
- N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz)
- Dimethyl sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4

**Procedure:**

- **Cell Seeding:** Plate cells in a 6-well plate at a density that will result in 70-80% confluency at the time of labeling. Allow cells to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO<sub>2</sub>).
- **Reagent Preparation:** Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO.
- **Metabolic Labeling:**
  - For adherent cells, remove the culture medium and wash once with pre-warmed PBS.
  - Add fresh, complete culture medium containing the desired final concentration of Ac4ManNAz (typically 25-50 µM). For a 50 µM final concentration in 2 mL of medium, add 10 µL of the 10 mM stock solution.
  - For suspension cells, centrifuge the cells, aspirate the medium, and resuspend in fresh medium containing Ac4ManNAz.
- **Incubation:** Incubate the cells for 24-72 hours under standard culture conditions to allow for the incorporation of the azide groups into cell surface glycans.

## Fluorescent Labeling with Tetra-sulfo-Cy7 DBCO

**Materials:**

- Azide-labeled cells from the previous step

- **Tetra-sulfo-Cy7 DBCO**

- Anhydrous DMSO
- Complete cell culture medium (serum-free is recommended for the labeling step to reduce non-specific binding)
- Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

- Reagent Preparation: Prepare a 1 mM stock solution of **Tetra-sulfo-Cy7 DBCO** in anhydrous DMSO. Store protected from light at -20°C.
- Cell Preparation:
  - For adherent cells, gently aspirate the medium containing the azide sugar. Wash the cells twice with 2 mL of pre-warmed, serum-free medium or PBS to remove any un-incorporated sugar.
  - For suspension cells, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes), aspirate the supernatant, and wash twice by resuspending in pre-warmed, serum-free medium or PBS.
- Labeling Reaction:
  - Prepare the labeling medium by diluting the **Tetra-sulfo-Cy7 DBCO** stock solution to a final concentration of 10-25 µM in serum-free medium.
  - Add the labeling medium to the washed cells.
- Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
- Washing:
  - For adherent cells, aspirate the labeling medium and wash the cells three times with 2 mL of complete medium (containing serum) or PBS.

- For suspension cells, pellet the cells, aspirate the labeling medium, and wash three times by resuspending in complete medium or PBS.
- Analysis: The labeled cells are now ready for downstream analysis by fluorescence microscopy, flow cytometry, or other imaging techniques. For microscopy, cells can be fixed and permeabilized if intracellular staining is also required.

## Data Presentation

The following tables summarize typical results obtained from this protocol.

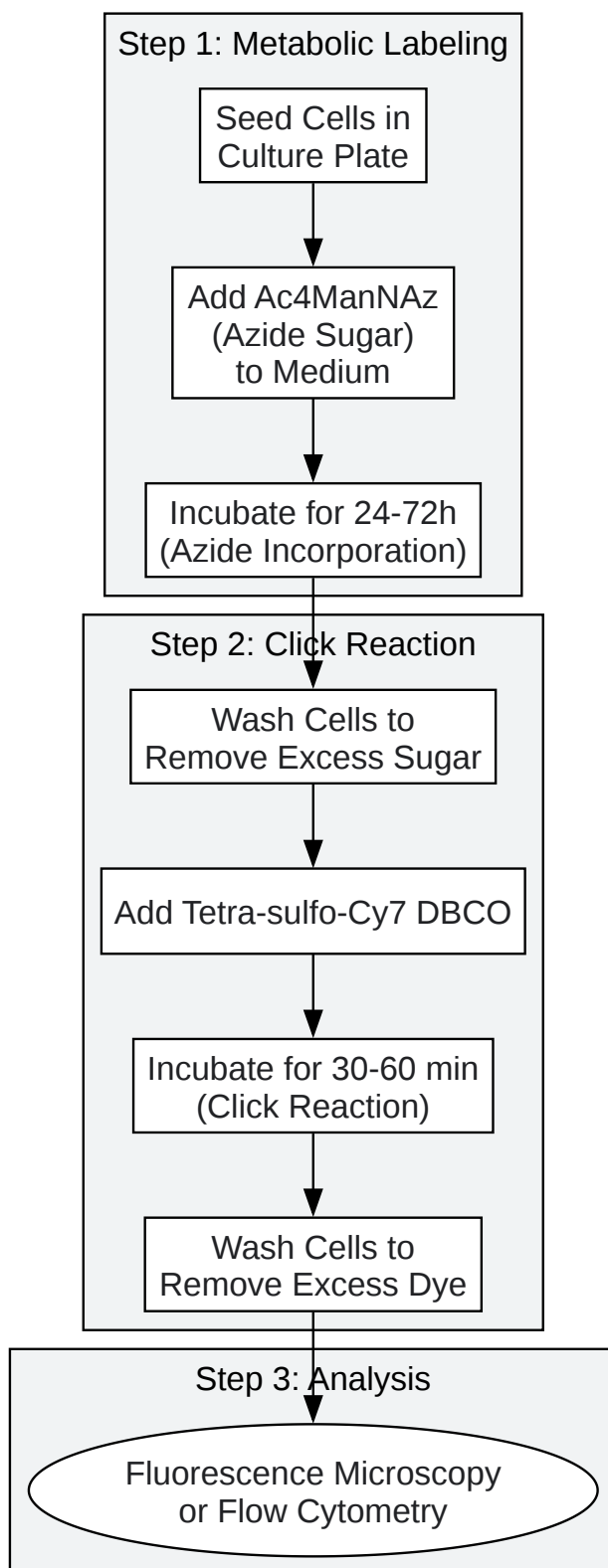
Table 1: Labeling Efficiency with **Tetra-sulfo-Cy7 DBCO** This table shows the mean fluorescence intensity (MFI) of Jurkat cells analyzed by flow cytometry after metabolic labeling with Ac4ManNAz followed by reaction with **Tetra-sulfo-Cy7 DBCO** at various concentrations.

Ac4ManNAz (μM)	Tetra-sulfo-Cy7 DBCO (μM)	Incubation Time (min)	Mean Fluorescence Intensity (MFI)
0 (Control)	20	60	150
50	5	60	8,500
50	10	60	18,200
50	25	30	21,500
50	25	60	29,800

Table 2: Cell Viability Post-Labeling This table shows the percentage of viable HeLa cells as determined by a Trypan Blue exclusion assay 24 hours after the labeling protocol is complete.

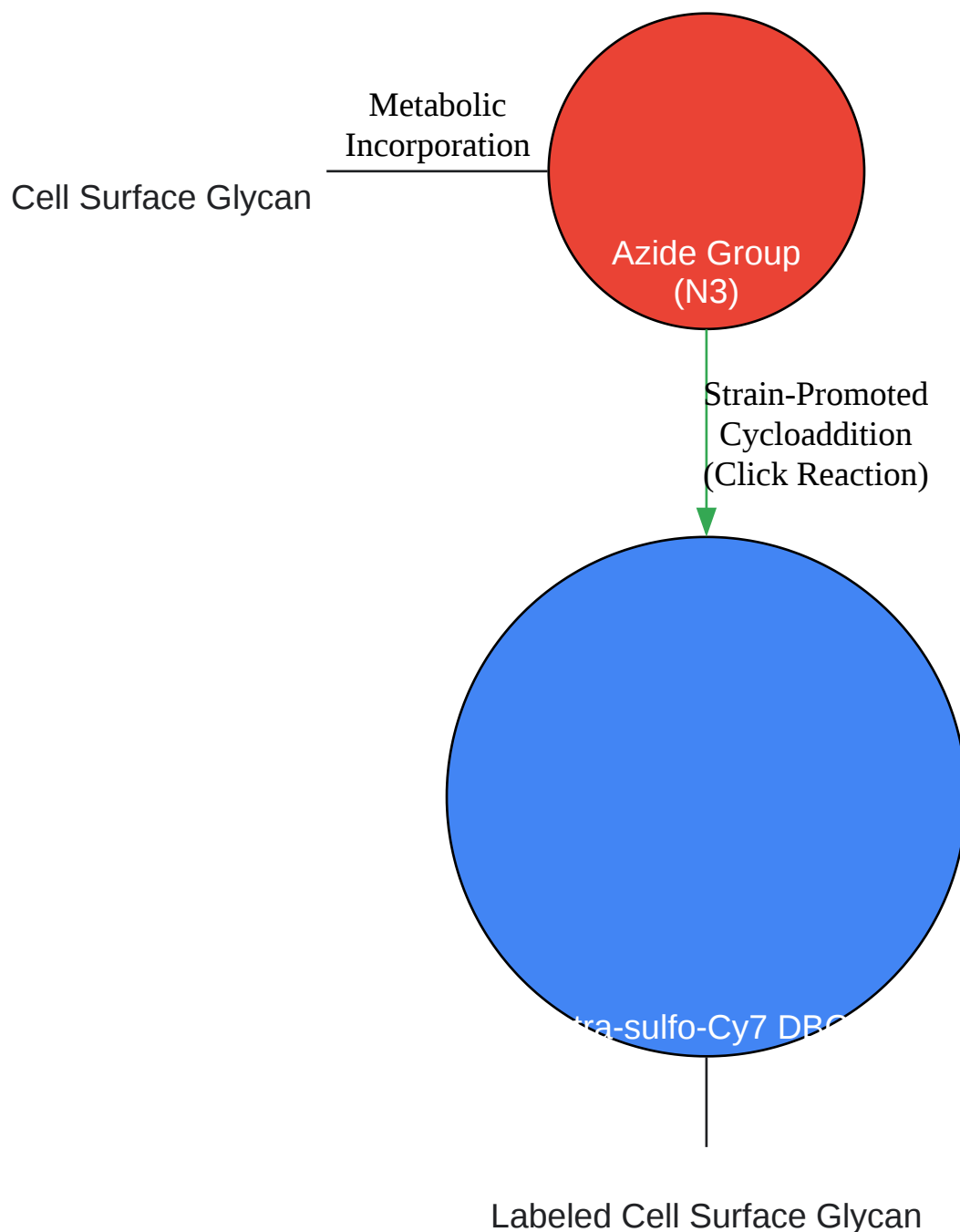
Ac4ManNAz (μM)	Tetra-sulfo-Cy7 DBCO (μM)	Percent Viability (%)
0 (Control)	0	98.5 ± 1.2
50	0	98.1 ± 1.5
0	25	97.5 ± 2.1
50	25	96.8 ± 2.4

## Diagrams



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Caption: Experimental workflow for live cell labeling.



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Caption: SPAAC reaction for cell surface labeling.

- To cite this document: BenchChem. [Application Note: Tetra-sulfo-Cy7 DBCO for Live Cell Labeling]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15552593#tetra-sulfo-cy7-dbco-cell-labeling-protocol\]](https://www.benchchem.com/product/b15552593#tetra-sulfo-cy7-dbco-cell-labeling-protocol)

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